In-Depth Technical Guide: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)
In-Depth Technical Guide: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)
Executive Summary & Pharmacophore Rationale
As drug discovery paradigms shift away from highly planar, sp2-rich molecules to reduce attrition rates in clinical trials, the incorporation of partially saturated bicyclic systems has become a cornerstone of modern medicinal chemistry. 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4) is a highly versatile, privileged fragment that bridges the gap between flat heteroaromatics and fully saturated aliphatic rings.
By fusing a cyclohexene ring to a furan core, this scaffold introduces critical 3D character (increased Fraction of sp3 carbons, Fsp3), which inherently improves aqueous solubility and metabolic stability. The carboxylic acid moiety at the C3 position serves as an ideal synthetic handle for late-stage functionalization. Historically, 1 [1]. For researchers focused on library generation, this building block offers a robust starting point for scaffold hopping and structure-activity relationship (SAR) exploration.
Physicochemical & Structural Profiling
To design effective synthetic routes and analytical validation methods, a precise understanding of the compound's physicochemical properties is mandatory. The following table summarizes the core quantitative data, including advanced Ion Mobility-Mass Spectrometry (IM-MS) parameters essential for high-throughput LC-MS tracking.
| Property | Quantitative Value / Descriptor |
| IUPAC Name | 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
| CAS Number | 2 [2] |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Exact Monoisotopic Mass | 166.06299 Da |
| Predicted XlogP | 1.7 |
| SMILES | C1CCC2=C(C1)C(=CO2)C(=O)O |
| InChIKey | QQPMDRGNNFKVEL-UHFFFAOYSA-N |
| Predicted CCS [M+H]+ | 132.0 Ų (m/z 167.07) |
| Predicted CCS [M-H]- | 135.7 Ų (m/z 165.05) |
Data sourced and verified via 3 [3].
Synthetic Divergence & Mechanistic Workflows
The true value of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid lies in its synthetic divergence. The carboxylic acid can be activated into an electrophilic ester for nucleophilic attack (e.g., amidation, esterification) or subjected to single-electron transfer (SET) for decarboxylative radical cross-coupling.
Synthetic divergence of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid into diverse scaffolds.
Standardized Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system . This means causality is understood at every step, and orthogonal analytical tracking is built directly into the workflow.
Protocol A: High-Efficiency HATU-Mediated Amide Coupling
Causality & Rationale: When generating libraries of 4 [4], standard coupling reagents like EDC/HOBt often fail with sterically hindered or electron-deficient amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, drastically accelerating the acylation step while minimizing epimerization (though not a concern for this specific achiral core, it is a best practice for library design). DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
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Pre-Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (166.17 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).
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Reagent Addition: Add HATU (456.3 mg, 1.2 mmol, 1.2 eq) followed dropwise by DIPEA (522 µL, 3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change to pale yellow indicates the formation of the OAt active ester.
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Amine Coupling: Add the target primary or secondary amine (1.1 mmol, 1.1 eq) in one portion. Stir at room temperature for 2–4 hours.
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In-Process Tracking: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. The reaction is deemed complete upon the disappearance of the starting material's [M-H]- peak at m/z 165.05 and the emergence of the corresponding amide mass.
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Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
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Washing: Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by 5% aqueous LiCl (3 x 15 mL) to rigorously strip residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purification: Purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling
Causality & Rationale: To replace the carboxylic acid with an aryl or alkyl group (scaffold hopping), traditional methods require harsh conditions. Photoredox catalysis allows for the generation of a carbon-centered radical from the carboxylic acid via single-electron oxidation at room temperature. This radical is then intercepted by a Nickel catalyst to form a new C-C bond.
Step-by-Step Methodology:
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Reaction Assembly: In a 10 mL microwave vial, combine 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (1.0 eq), target aryl bromide (1.5 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Cs2CO3 (2.0 eq).
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Degassing (Critical Step): Add anhydrous DMSO (0.1 M) and sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet state quencher and will immediately deactivate the Iridium photocatalyst.
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Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 24 hours, maintaining vigorous stirring.
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Validation & Isolation: Monitor via GC-MS. Upon completion, dilute with water, extract with diethyl ether, and purify via reverse-phase preparative HPLC.
Handling, Safety, and Storage Specifications
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Storage: Store the neat solid at 2-8°C in a tightly sealed, light-resistant container. While the tetrahydrobenzofuran core is generally stable, prolonged exposure to heat and moisture can lead to gradual degradation or unwanted decarboxylation of the carboxylic acid moiety.
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Handling: The compound operates as an organic acid and is classified as a mild to moderate irritant (GHS Hazard Statements: H315, H319, H335). Standard laboratory PPE—nitrile gloves, safety goggles, and a well-ventilated fume hood—must be utilized during all weighing and transfer operations.
Comprehensive References
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Folia Medica - Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study URL: [Link]
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PubChem - 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3 | CID 21185192 URL:[Link]
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ResearchGate - Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study URL:[Link]
Sources
- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study [foliamedica.bg]
- 2. 436085-66-4|4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3 | CID 21185192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
